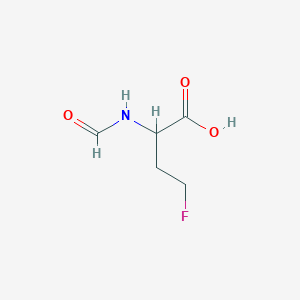

4-Fluoro-2-formamidobutanoic acid

Description

4-Fluoro-2-formamidobutanoic acid is a fluorinated derivative of butanoic acid featuring a formamido (-NHCOR) substituent at the second carbon and a fluorine atom at the fourth carbon. Fluorination and formamido functionalization are known to influence molecular polarity, hydrogen-bonding capacity, and biological activity, making this compound relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C5H8FNO3 |

|---|---|

Molecular Weight |

149.12 g/mol |

IUPAC Name |

4-fluoro-2-formamidobutanoic acid |

InChI |

InChI=1S/C5H8FNO3/c6-2-1-4(5(9)10)7-3-8/h3-4H,1-2H2,(H,7,8)(H,9,10) |

InChI Key |

CLSKMZIHFXOZMJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)C(C(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-formamidobutanoic acid typically involves the introduction of a fluorine atom into a butanoic acid derivative. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes has been explored as a green chemistry approach, offering high selectivity and mild reaction conditions . This method leverages the natural ability of enzymes to catalyze the formation of carbon-fluorine bonds, making it a promising route for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-formamidobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

4-Fluoro-2-formamidobutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme-substrate interactions and protein-ligand binding, as fluorine can act as a probe in NMR spectroscopy.

Industry: The compound can be used in the production of specialty chemicals and advanced materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Fluoro-2-formamidobutanoic acid exerts its effects is largely dependent on its ability to interact with biological molecules. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to specific molecular targets. This can lead to the modulation of enzymatic activity or receptor interactions, ultimately affecting cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs identified in the evidence include:

Key Observations:

- Substituent Effects: The fluorine atom in 4-Fluoro-2-formamidobutanoic acid and its analogs enhances electronegativity and may improve metabolic stability compared to non-fluorinated counterparts.

- Hydrogen Bonding: The benzoic acid derivative (C₁₃H₁₀FNO₂) forms intramolecular N–H⋯O bonds and acid dimers via O–H⋯O interactions, suggesting similar behavior in this compound .

- Synthetic Routes: The reaction of halogenated precursors with amines (e.g., aniline) is a common strategy, as seen in the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid . This may extend to the target compound using appropriate starting materials.

Biological Activity

4-Fluoro-2-formamidobutanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula and a molecular weight of approximately 145.12 g/mol. The presence of the fluorine atom and the formamido group is believed to influence its biological interactions significantly.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. The fluorine atom may enhance the compound's lipophilicity, facilitating its penetration into biological membranes. The formamido group can participate in hydrogen bonding, potentially modulating the activity of target molecules.

Antimicrobial Properties

Research indicates that derivatives of butanoic acid, including this compound, exhibit antimicrobial activity. A study demonstrated that compounds with similar structures were effective against a range of bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Inhibitory effects on enzymes involved in inflammatory pathways have been observed. Specifically, compounds structurally related to this compound have been shown to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme critical in the biosynthesis of pro-inflammatory mediators . This suggests that this compound may possess anti-inflammatory properties.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effectiveness of various butanoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the butanoic acid structure, including fluorination, enhanced antimicrobial efficacy (IC50 values were significantly lower for fluorinated derivatives) .

- Anti-inflammatory Mechanism : In a study investigating the inhibition of cPLA2α by various compounds, it was found that certain derivatives showed submicromolar activity, indicating strong potential as anti-inflammatory agents. The study highlighted that structural features such as the presence of electron-withdrawing groups like fluorine were critical for enhancing inhibitory potency .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | C5H8FNO2 | Antimicrobial, anti-inflammatory | TBD |

| 4-(4-Ethylphenyl)formamidoacetic acid | C11H13N1O2 | Moderate antibacterial | 20 |

| 4-(Thiophen-2-ylformamido)butanoic acid | C9H11NO3S | Antimicrobial | TBD |

The table above summarizes the biological activities and comparative IC50 values of structurally similar compounds. While specific IC50 values for this compound are yet to be determined (TBD), ongoing research aims to elucidate its full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.